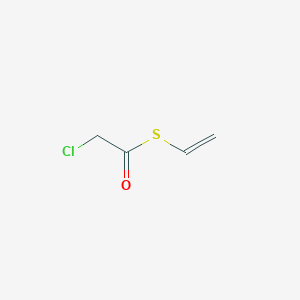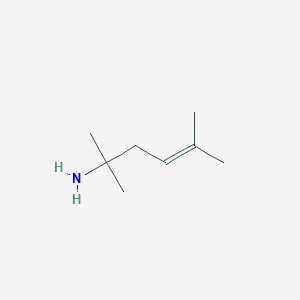
2,5-Dimethylhex-4-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhex-4-en-2-amine is an organic compound characterized by the presence of a hexene backbone with two methyl groups and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-4-en-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 6-methylhept-5-en-2-one with an amine in the presence of pyridine borane can yield the desired compound . The reaction conditions typically involve the use of dry solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are often carried out under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylhex-4-en-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with molecular oxygen (O₂) to form different products depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as O₂ and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound include cyclic ethers and hydroperoxyalkyl intermediates. For instance, the reaction with O₂ can lead to the formation of 2,2,5,5-tetramethyl-tetrahydrofuran and other cyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylhex-4-en-2-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s amine group makes it a valuable intermediate for the development of pharmaceuticals and bioactive molecules . Additionally, in the industrial sector, this compound is used in the production of polymers, catalysts, and other functional materials .
Wirkmechanismus
The mechanism of action of 2,5-Dimethylhex-4-en-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,5-Dimethylhex-4-en-2-amine include other hexene derivatives and amines such as 4,4-dimethylhex-5-en-1-amine and 2,5-dimethylhex-3-ylamine .
Uniqueness: What sets this compound apart from its similar compounds is its specific structural configuration, which imparts unique reactivity and properties. The presence of both the double bond and the amine group in a specific arrangement allows for diverse chemical transformations and applications .
Eigenschaften
CAS-Nummer |
143721-40-8 |
|---|---|
Molekularformel |
C8H17N |
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
2,5-dimethylhex-4-en-2-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-6-8(3,4)9/h5H,6,9H2,1-4H3 |
InChI-Schlüssel |
MBRSQOROHDVOGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


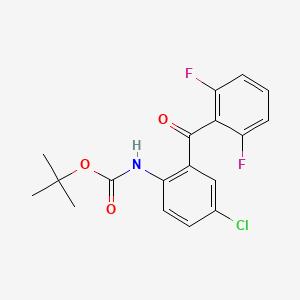
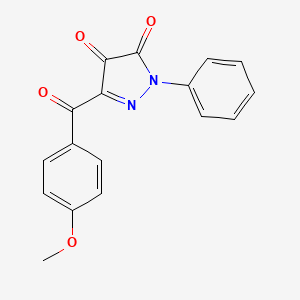
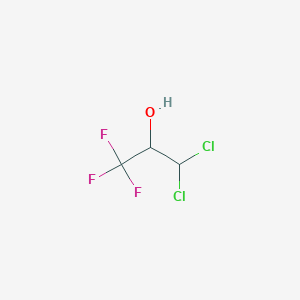
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
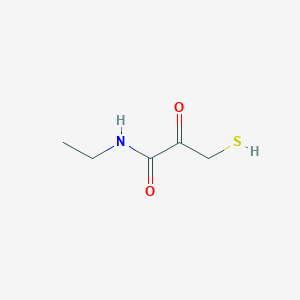
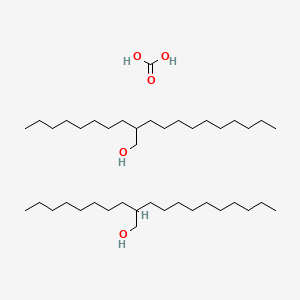
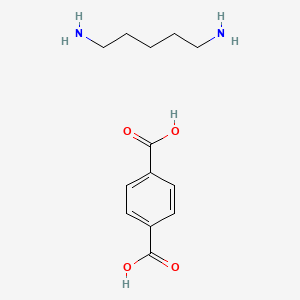
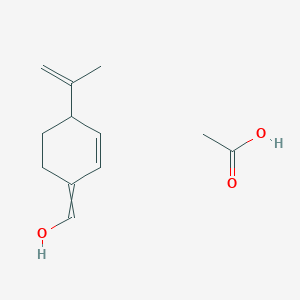

![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
